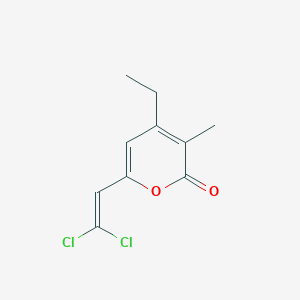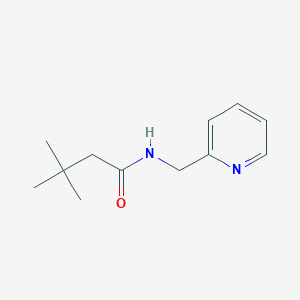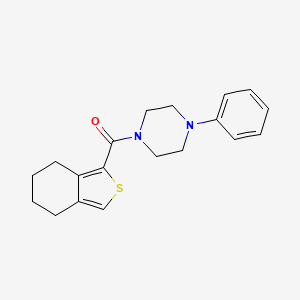![molecular formula C21H31NO4 B5577850 (3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)
(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes that include the formation of key functional groups and the establishment of the desired stereochemistry. For example, Kumar et al. (2004) detailed the synthesis of a compound with similar functional groups, emphasizing the role of precursor selection and reaction conditions in achieving high yield and specificity (Kumar et al., 2004). Additionally, the use of microwave irradiation in the synthesis of pyran derivatives, as reported by Okasha et al. (2022), highlights modern techniques in organic synthesis that could be applicable (Okasha et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds within this class is often elucidated using X-ray crystallography, as demonstrated by Okasha et al. (2022), who provided detailed measurements of bond lengths and angles, contributing to a comprehensive understanding of the molecule's three-dimensional arrangement (Okasha et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving such compounds typically explore their reactivity towards various reagents, aiming to modify specific functional groups or to create new ones. Jao et al. (1996) discussed addition-rearrangement reactions with isocyanates, showcasing the compound's reactivity and potential for further functionalization (Jao et al., 1996).
Physical Properties Analysis
Physical properties, including melting points, boiling points, and solubility, are crucial for understanding the compound's behavior in various environments. While specific data on "(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol" are not directly available, studies like those by Kumarasinghe et al. (2009) on closely related molecules provide valuable insights into how such properties might be predicted or measured (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties of such a compound, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are often explored through experimental studies. Feng et al. (2011) have synthesized related compounds, indicating methodologies that can be applied to explore the chemical properties of complex organic molecules like the one (Feng, 2011).
Applications De Recherche Scientifique
Antimicrobial Activity
One study demonstrated the antimicrobial efficacy of a synthesized compound related to the piperidin-4-ol class. The compound showed significant bactericidal and fungicidal effects, highlighting its potential as a novel antimicrobial agent. The study utilized X-ray diffraction to establish the molecular structure and conducted antimicrobial screenings, revealing favorable activities against bacteria and fungi, comparable to reference antimicrobial agents (Okasha et al., 2022).
Synthesis and Chemical Properties
Several studies have focused on the synthesis and chemical properties of compounds related to "(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol". These include the one-step synthesis of pyridine and 4H-pyran derivatives under microwave irradiation, showcasing the efficiency of these methods in producing high-yield compounds (Zhou, 2003). Another study reported on the synthesis and styrene copolymerization of novel copolymers incorporating the piperidine motif, which are significant for the development of new materials with tailored properties (Kharas et al., 2016).
Medicinal Chemistry Applications
In medicinal chemistry, the structural motif of piperidin-4-ol derivatives has been explored for its potential in drug discovery. For example, a study focused on the synthesis of a potential PET ligand for CB1 receptors, indicating the relevance of these compounds in developing diagnostic tools for neurological conditions (Kumar et al., 2004). Another study involved the design, synthesis, and pharmacological evaluation of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as c-Met/ALK dual inhibitors, demonstrating the therapeutic potential of these compounds in cancer treatment (Li et al., 2013).
Propriétés
IUPAC Name |
1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-3-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-16-15-22(11-10-21(16,24)18-8-12-26-13-9-18)20(23)7-6-17-4-3-5-19(14-17)25-2/h3-5,14,16,18,24H,6-13,15H2,1-2H3/t16-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYWQWXUSVEOJR-IERDGZPVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)CCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)


![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)
![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)
![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)
![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)
![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)
![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)
![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)


![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate](/img/structure/B5577880.png)
